![molecular formula C20H19ClN4O3S B2844095 3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 845660-77-7](/img/structure/B2844095.png)

3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

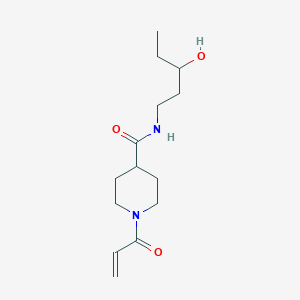

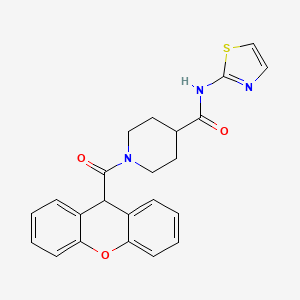

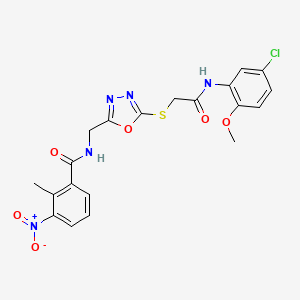

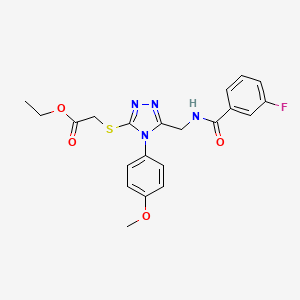

This compound is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring. It appears to have a sulfonyl group attached to a chlorophenyl group, and a methoxypropyl group attached to an amine group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoxaline core, with the sulfonyl-chlorophenyl group and the methoxypropyl-amine group attached at specific positions .Chemical Reactions Analysis

The compound contains several functional groups that could participate in reactions. For example, the amine group could engage in reactions with acids to form amides or with aldehydes and ketones to form imines . The sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure and the functional groups present. For example, the presence of the sulfonyl group might increase the compound’s reactivity and polarity .Applications De Recherche Scientifique

- Quinoxaline derivatives have garnered attention due to their diverse biological activities. Researchers have explored this compound class for its potential as anticancer agents, antimicrobial drugs, and anti-inflammatory agents .

- Recent advances have focused on eco-friendly synthetic methods for quinoxaline derivatives. For example, visible-light-enabled spirocyclization reactions have been developed using organic dyes as photocatalysts .

Medicinal Chemistry and Drug Development

Green Synthesis and Sustainable Chemistry

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with thearyl hydrocarbon receptor (AhR) . AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity .

Mode of Action

It is known that ahr activity in tumor-associated macrophages (tams) can be modulated by certain compounds . TAMs exhibit high AhR activity, and the deficiency of AhR in macrophages can lead to an inflammatory phenotype .

Biochemical Pathways

It is known that macrophage ahr activity is dependent on the metabolization of dietary tryptophan to indoles by lactobacillus . This suggests that the compound may influence the tryptophan metabolism pathway.

Result of Action

It is known that the deletion of ahr in myeloid cells or pharmacologic inhibition of ahr can reduce pancreatic ductal adenocarcinoma (pdac) growth, improve the efficacy of immune checkpoint blockade, and increase intra-tumoral frequencies of ifnγ+cd8+ t cells .

Action Environment

It is known that the removal of dietary tryptophan can reduce tam ahr activity and promote intra-tumoral accumulation of tnfα+ifnγ+cd8+ t cells . Provision of dietary indoles can block this effect .

Orientations Futures

Propriétés

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3S/c1-28-11-5-10-25-19(22)18(29(26,27)14-7-4-6-13(21)12-14)17-20(25)24-16-9-3-2-8-15(16)23-17/h2-4,6-9,12H,5,10-11,22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVZKZZAOZFXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2844013.png)

![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2844015.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2844017.png)

![1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2844021.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2844022.png)

![ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2844024.png)

![2-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2844027.png)

![2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2844030.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2844032.png)